1-Hydroxyphosphinan-4-one 1-oxide
Description
1-Hydroxyphosphinan-4-one 1-oxide is a phosphorus-containing heterocyclic compound characterized by a six-membered phosphacyclohexane ring (phosphinan core) with a hydroxyl group at position 1 and a ketone group at position 3. The molecule also features a phosphoryl (P=O) group, which contributes to its polar and electron-deficient nature. This structural framework places it within the broader family of phospholane and phosphorinane oxides, but its unique substitution pattern distinguishes it from simpler congeners. The hydroxyl and ketone groups likely influence its electronic properties, solubility, and reactivity, making it a candidate for applications in organic synthesis, catalysis, or as a ligand in coordination chemistry .
Properties
Molecular Formula |
C5H9O3P |
|---|---|
Molecular Weight |
148.10 g/mol |
IUPAC Name |
1-hydroxy-1-oxo-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C5H9O3P/c6-5-1-3-9(7,8)4-2-5/h1-4H2,(H,7,8) |
InChI Key |
BJFVPBBNKHOEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CCC1=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Dieckmann Condensation: The most common synthetic route involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this method yields 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are subsequently hydrolyzed and decarboxylated to form the desired compound .
Addition of Hydrogen Sulfide to Divinyl Ketones: Another effective approach is the double addition of hydrogen sulfide or its derivatives (hydrosulfide or sodium sulfide) to divinyl ketones. This method leads to stereoselective formation of tetrahydrothiopyran-4-ones .
Chemical Reactions Analysis
1-Hydroxyphosphinan-4-one 1-oxide can undergo various reactions:
Oxidation: It can be oxidized to form related sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include NaOMe, NaH, NaSH, and halides. The major products depend on the specific reaction conditions.
Scientific Research Applications
1-Hydroxyphosphinan-4-one 1-oxide finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Potential antitumor, antibacterial, and antifungal properties.
Medicine: Inhibitors of phosphodiesterase and β-secretase BACE1.
Industry: Precursors to natural product analogs.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its specific application. It may interact with molecular targets and pathways relevant to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-hydroxyphosphinan-4-one 1-oxide can be contextualized by comparing it to related phosphorus heterocycles, including phospholene 1-oxide, dihydrophosphinine 1-oxide, and phosphabicyclic oxides.
Structural and Electronic Comparisons
- Phospholene 1-Oxide (5-Membered Ring): Phospholene 1-oxide derivatives, such as compound 6a (C₃H₅PO), feature a five-membered unsaturated phosphacycle with one double bond. However, the absence of hydroxyl or ketone substituents reduces polarity and hydrogen-bonding capacity relative to this compound .
Dihydrophosphinine 1-Oxide (6-Membered Ring):
Dihydrophosphinine 1-oxide (e.g., compound 7 ) shares the six-membered phosphacycle with this compound but contains a conjugated diene system. This conjugation stabilizes the aromatic character and enhances dipolarophilicity in cycloadditions. In contrast, the ketone and hydroxyl groups in this compound disrupt conjugation, reducing aromaticity but introducing electrophilic sites for nucleophilic attack .Phosphabicyclic Oxides (e.g., 1-Phosphabicyclo[2.2.1]heptane 1-Oxide):
Phosphabicyclic systems exhibit rigid, three-dimensional geometries due to fused ring systems. For example, compound 3 (C₆H₁₁PO) features a bicyclo[2.2.1]heptane framework, which confers thermal stability and resistance to ring-opening reactions. The constrained geometry contrasts with the flexibility of this compound, which may adopt multiple conformations in solution .
Reactivity in Cycloaddition and Fragmentation
- Cycloaddition Behavior: Phospholene 1-oxide (6a) and dihydrophosphinine 1-oxide (7) are established dienophiles in hetero-Diels–Alder reactions, forming fused P-heterocycles. For example, 6a reacts with thiochalcones to yield bicyclic P,S-heterocycles. The ketone group in this compound may similarly activate the molecule toward [4+2] cycloadditions, though steric hindrance from the hydroxyl group could modulate reactivity .
- Fragmentation Patterns: Electron impact studies on phosphabicyclic oxides (e.g., 3) reveal characteristic ethylene loss and rearrangements during mass spectrometric fragmentation. For instance, 1-ethylphospholane 1-oxide (1) undergoes ethylene elimination to form smaller phosphacycles. While analogous data for this compound are unavailable, its hydroxyl group may promote alternative fragmentation pathways, such as dehydration or keto-enol tautomerism .
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